molecular formula C6H4N4O2 B13093651 4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine CAS No. 178472-32-7

4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine

Cat. No.: B13093651
CAS No.: 178472-32-7
M. Wt: 164.12 g/mol
InChI Key: BWNLXGIHHQVZDI-UHFFFAOYSA-N
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Description

4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine is a heterocyclic compound with the molecular formula C6H4N4O2 This compound is characterized by its unique structure, which includes fused isoxazole, oxadiazole, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4-cyanopyrazole with hydroxylamine hydrochloride in the presence of a base, followed by cyclization with an appropriate reagent to form the desired compound . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom.

    Pyrimidine: A six-membered ring containing two nitrogen atoms.

Uniqueness

4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine is unique due to its fused ring structure, which combines the features of isoxazole, oxadiazole, and pyrimidine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

178472-32-7

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

IUPAC Name

3,10-dioxa-1,4,8,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),4,8,11-tetraene

InChI

InChI=1S/C6H4N4O2/c1-4-2-8-11-5(4)10-3-9-12-6(10)7-1/h2-3H,1H2

InChI Key

BWNLXGIHHQVZDI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N3C=NOC3=N1)ON=C2

Origin of Product

United States

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